molecular formula C12H7N3 B3330120 5H-Pyrido[4,3-b]indole-1-carbonitrile CAS No. 66570-80-7

5H-Pyrido[4,3-b]indole-1-carbonitrile

Cat. No.: B3330120
CAS No.: 66570-80-7
M. Wt: 193.2 g/mol
InChI Key: ODIYJYKBASMKCG-UHFFFAOYSA-N
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Description

5H-Pyrido[4,3-b]indole-1-carbonitrile is a heterocyclic compound that belongs to the indole family Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals

Mechanism of Action

Target of Action

5H-Pyrido[4,3-b]indole-1-carbonitrile is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors . Specifically, this compound has been identified as a potential tubulin polymerization inhibitor . Tubulin is a protein that forms microtubules, which are crucial elements of the cytoskeleton involved in various physiological processes including cell mitosis, shape maintenance, intracellular material transport, and signal transmission .

Mode of Action

This compound interacts with its target, tubulin, by inhibiting its polymerization . This disruption of the dynamic balance of tubulin interferes with the normal function of microtubules, leading to mitotic catastrophe and ultimately inducing apoptosis . Molecular docking analysis has confirmed that this compound may bind to colchicine binding sites on microtubules .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the polymerization of tubulin . By inhibiting this process, the compound disrupts the formation of microtubules, which are essential for cell division and other cellular functions . This disruption can lead to cell cycle arrest and apoptosis .

Result of Action

The inhibition of tubulin polymerization by this compound disrupts the microtubule network of cells . This leads to cell cycle arrest at the G2/M phase and induces apoptosis in a dose-dependent manner . These effects could potentially be harnessed for the development of antitumor drugs targeting tubulin .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Pyrido[4,3-b]indole-1-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For example, the reaction of 3-iodo-2-(2-bromophenyl)imidazo[1,2-a]pyridine with different amines under air atmosphere can yield the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

5H-Pyrido[4,3-b]indole-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the indole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce alkyl or acyl groups to the indole ring .

Scientific Research Applications

5H-Pyrido[4,3-b]indole-1-carbonitrile has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H-Pyrido[4,3-b]indole-1-carbonitrile is unique due to its specific structure, which allows it to interact with molecular targets in a distinct manner. Its ability to inhibit tubulin polymerization and induce apoptosis makes it a promising candidate for the development of new anticancer therapies.

Properties

IUPAC Name

5H-pyrido[4,3-b]indole-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N3/c13-7-11-12-8-3-1-2-4-9(8)15-10(12)5-6-14-11/h1-6,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODIYJYKBASMKCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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